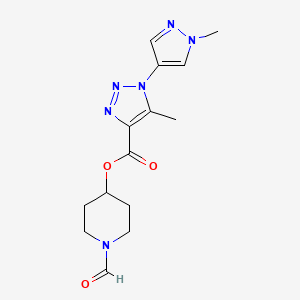![molecular formula C22H25N3O2 B7435095 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea, also known as ADMEU, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. ADMEU is a urea derivative that has shown promising results in various studies, making it an interesting topic of research.
作用机制
The mechanism of action of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, one of the limitations of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea. One area of research could be to study its effects on other types of cancer cells. Another area of research could be to study its potential applications in other areas, such as drug delivery or as a diagnostic tool. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for cancer therapy.
合成方法
The synthesis of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-acetyl-3,5-dimethylphenol with thionyl chloride to form the corresponding chloro compound. This is followed by the reaction of the chloro compound with 4-methyl-1H-indole-3-carbaldehyde to form the intermediate product. The final step involves the reaction of the intermediate with urea to form 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea.
科学研究应用
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has the ability to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-13-6-5-7-19-21(13)17(12-24-19)8-9-23-22(27)25-18-10-14(2)20(16(4)26)15(3)11-18/h5-7,10-12,24H,8-9H2,1-4H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIFLXCNXGINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCNC(=O)NC3=CC(=C(C(=C3)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)
![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)
